

# Spectroscopic Analysis of Cyclopropylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: Cyclopropylbenzene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **cyclopropylbenzene** ( $C_9H_{10}$ ), a key aromatic hydrocarbon used in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.

## Molecular Structure and Spectroscopic Overview

**Cyclopropylbenzene** is an organic compound with the chemical formula  $C_9H_{10}$ , consisting of a cyclopropyl group attached to a benzene ring.<sup>[1][2][3]</sup> Its molecular weight is approximately 118.18 g/mol.<sup>[3][4]</sup> Spectroscopic analysis is crucial for confirming the structure and purity of **cyclopropylbenzene**. The following sections detail the characteristic data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectroscopy

Proton NMR ( $^1H$  NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The spectrum for

**cyclopropylbenzene** is typically run in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[5]</sup>

Table 1:  $^1\text{H}$  NMR Data for **Cyclopropylbenzene** (400 MHz,  $\text{CDCl}_3$ )<sup>[5]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.28 - 7.24	m	2H	H-3, H-5 (meta)
7.18 - 7.14	m	1H	H-4 (para)
7.08 - 7.06	m	2H	H-2, H-6 (ortho)
1.92 - 1.86	m	1H	H-1'
0.98 - 0.93	m	2H	H-2', H-3' (cis)
0.72 - 0.67	m	2H	H-2', H-3' (trans)

Note: Assignments of aromatic protons can vary. The aliphatic protons of the cyclopropyl ring show complex splitting due to cis and trans coupling.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR ( $^{13}\text{C}$  NMR) identifies the number of chemically distinct carbon atoms in a molecule.<sup>[6]</sup> Standard  $^{13}\text{C}$  NMR spectra are proton-decoupled, meaning each unique carbon appears as a single line.<sup>[7]</sup>

Table 2:  $^{13}\text{C}$  NMR Data for **Cyclopropylbenzene**

Chemical Shift ( $\delta$ ) ppm	Assignment
143.9	C-1
128.3	C-3, C-5
125.9	C-2, C-6
125.4	C-4
15.2	C-1'
9.9	C-2', C-3'

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[8] It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of **cyclopropylbenzene** is often recorded as a neat liquid film.[4]

Table 3: Key IR Absorption Bands for **Cyclopropylbenzene**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3080 - 3010	C-H Stretch	Aromatic & Cyclopropyl
2920 - 2850	C-H Stretch (asymmetric & symmetric)	Cyclopropyl $\text{CH}_2$
~1605, 1495, 1450	C=C Stretch	Aromatic Ring
~1020	C-H in-plane bend / Ring vibration	Cyclopropyl
~770, 695	C-H out-of-plane bend	Monosubstituted Benzene

The bands above  $3000 \text{ cm}^{-1}$  are characteristic of C-H stretching from both the aromatic ring and the cyclopropyl group. The sharp peaks in the  $1450\text{-}1605 \text{ cm}^{-1}$  region are indicative of the aromatic ring, and the strong absorptions around  $770\text{-}695 \text{ cm}^{-1}$  confirm the monosubstituted pattern of the benzene ring.[9]

## Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules.<sup>[10]</sup> It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structural elucidation. Electron Ionization (EI) is a common method used for volatile compounds like **cyclopropylbenzene**.

The mass spectrum of **cyclopropylbenzene** shows a prominent molecular ion ( $M^+$ ) peak at  $m/z$  118, corresponding to its molecular weight.<sup>[1][11]</sup>

Table 4: Major Fragments in the Mass Spectrum of **Cyclopropylbenzene**<sup>[11]</sup>

$m/z$	Relative Intensity (%)	Assignment
118	63.6	$[C_9H_{10}]^+$ (Molecular Ion, $M^+$ )
117	100.0	$[M-H]^+$ (Base Peak)
115	28.0	$[M-3H]^+$ or $[C_9H_7]^+$
91	28.4	$[C_7H_7]^+$ (Tropylium ion)
78	6.1	$[C_6H_6]^+$ (Benzene ion)
77	6.3	$[C_6H_5]^+$ (Phenyl ion)
65	6.7	$[C_5H_5]^+$
51	7.3	$[C_4H_3]^+$
39	7.1	$[C_3H_3]^+$

The base peak at  $m/z$  117 is formed by the loss of a single hydrogen atom. A significant peak at  $m/z$  91 corresponds to the stable tropylium ion, a common fragment in alkylbenzenes, formed via rearrangement and cleavage of the cyclopropyl ring.

## Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented in this guide.

## NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **cyclopropylbenzene** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- **Instrument Setup:** The NMR spectrometer (e.g., a 400 MHz Bruker Avance) is tuned and shimmed for the specific sample to optimize the magnetic field homogeneity.[\[12\]](#)
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time (typically 1.5-3.0 s), and relaxation delay (1-5 s).[\[13\]](#)
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.[\[7\]](#) Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are often required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.

## IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** A single drop of liquid **cyclopropylbenzene** is placed between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrument-related absorptions.
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.

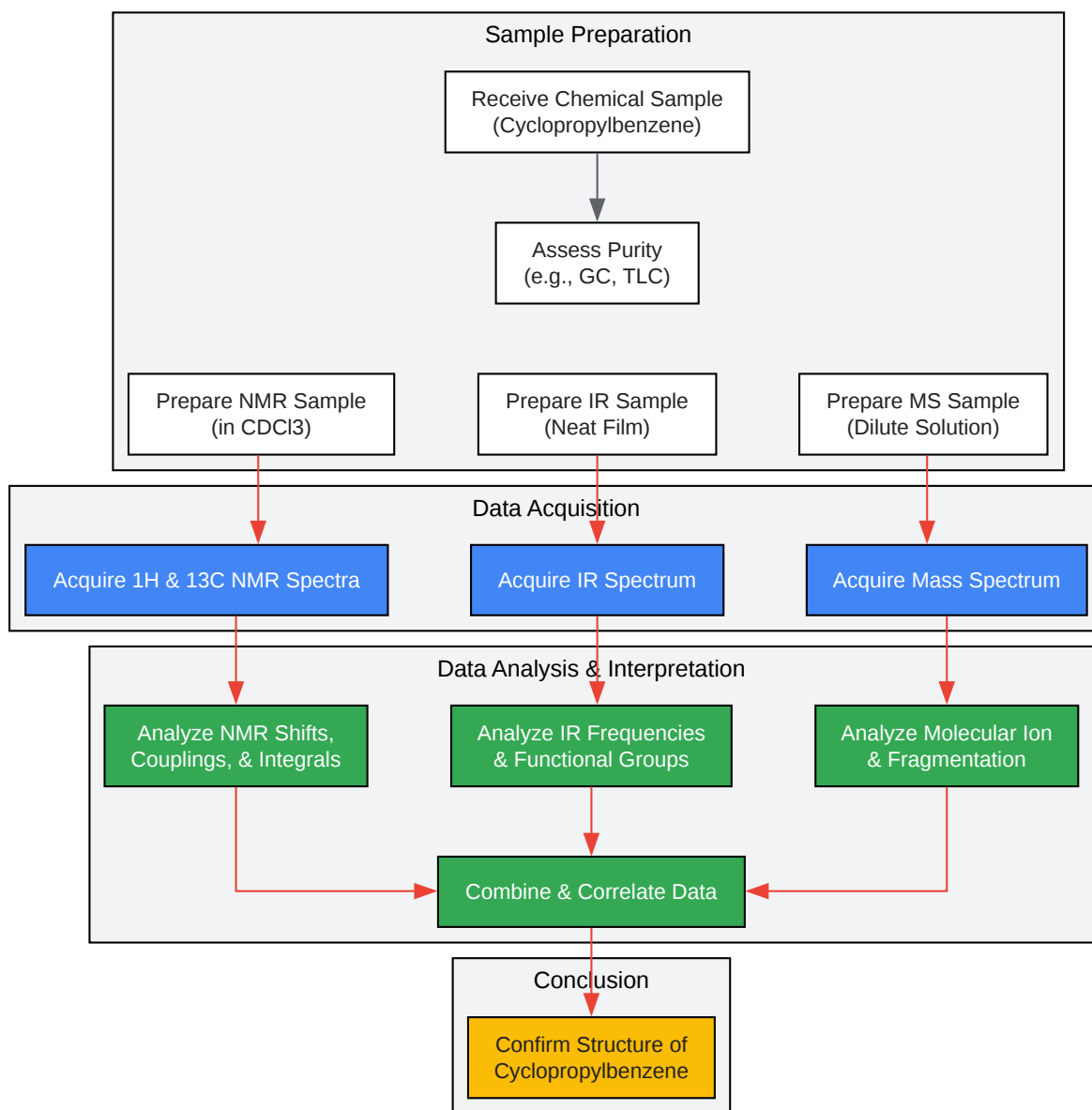
## Mass Spectrometry Protocol (GC-MS with EI)

- **Sample Preparation:** A dilute solution of **cyclopropylbenzene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

- Gas Chromatography (GC): A small volume (e.g., 1  $\mu$ L) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
- Ionization (Electron Ionization - EI): As **cyclopropylbenzene** elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[10\]](#)
- Detection: An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a chemical sample like **cyclopropylbenzene**.



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Caption: General workflow for spectroscopic analysis.

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